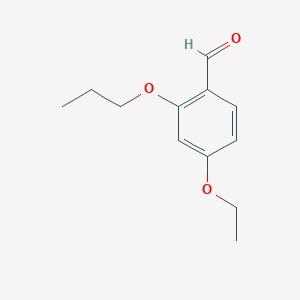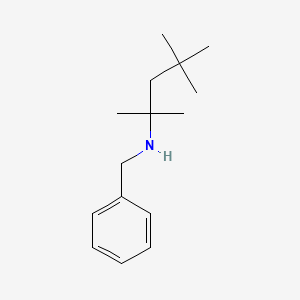
4-Ethoxy-2-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of ethoxy and propoxy groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-propoxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde. The process can be summarized in the following steps:
Ethoxylation: 4-Hydroxybenzaldehyde is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Propoxylation: The intermediate product is then reacted with propyl bromide under similar conditions to introduce the propoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-2-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: 4-Ethoxy-2-propoxybenzoic acid.
Reduction: 4-Ethoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-propoxybenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The ethoxy and propoxy groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
4-Ethoxybenzaldehyde: Lacks the propoxy group, making it less sterically hindered.
2-Propoxybenzaldehyde: Lacks the ethoxy group, affecting its electronic properties.
4-Methoxy-2-propoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity.
This detailed overview provides a comprehensive understanding of 4-Ethoxy-2-propoxybenzaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
433731-18-1 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-ethoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-12-8-11(14-4-2)6-5-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
DWKVNHQESWPIAI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)OCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)



![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)

